1-ethyl-N-(2-fluorobenzyl)-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
1-ethyl-N-[(2-fluorophenyl)methyl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O/c1-2-17-8-7-12(16-17)13(18)15-9-10-5-3-4-6-11(10)14/h3-8H,2,9H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPOPBCQUFFVKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NCC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-N-(2-fluorobenzyl)-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Ethyl Group: The ethyl group is introduced via alkylation using ethyl halides under basic conditions.
Attachment of the Fluorobenzyl Group: The fluorobenzyl group is attached through a nucleophilic substitution reaction, where the pyrazole nitrogen attacks the benzyl halide.
Formation of the Carboxamide Group: The carboxamide group is formed by reacting the pyrazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Formation of 1-ethyl-N-(2-fluorobenzyl)-1H-pyrazole-3-carboxylic acid.
Reduction: Formation of 1-ethyl-N-(2-fluorobenzyl)-1H-pyrazole-3-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-ethyl-N-(2-fluorobenzyl)-1H-pyrazole-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for the design of new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 1-ethyl-N-(2-fluorobenzyl)-1H-pyrazole-3-carboxamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The fluorobenzyl group can enhance the compound’s ability to cross cell membranes, increasing its bioavailability. The carboxamide group can form hydrogen bonds with target proteins, stabilizing the compound-protein interaction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole-3-Carboxamide Derivatives with Varied Benzyl Substituents
Table 1: Structural and Functional Comparison of Pyrazole-3-Carboxamides
Key Observations:
- Halogen Effects : The 2-fluorobenzyl group in the target compound contrasts with the 4-chlorobenzyl in A1836 (). Fluorine’s electronegativity may enhance binding to hydrophobic pockets in biological targets, while chlorine’s bulkiness could alter steric interactions.
- Agrochemical Applications : Compounds I-2 and I-4 () feature bulky perfluorinated groups, which improve lipid solubility and environmental stability, critical for fungicidal activity. The target compound’s simpler 2-fluorobenzyl substituent may offer a balance between potency and synthetic accessibility.
- Antiviral Activity : A1836 demonstrates that chlorinated and methoxy-substituted benzyl groups synergize for anti-HIV activity, suggesting that fluorine substitution in the target compound could be explored for similar applications .
Comparison with Indazole and Thiadiazole Analogues
Table 2: Heterocyclic Core Modifications
Key Observations:
Pharmacological Targets: Cannabinoid Receptor Modulators
- SR-141716A (Rimonabant) : A pyrazole-3-carboxamide with 4-chlorophenyl and piperidinyl groups, acting as a CB1 antagonist (). The target compound’s 2-fluorobenzyl group lacks the dichlorophenyl motif, suggesting divergent receptor selectivity.
- AM251 : Similar to rimonabant but with an iodophenyl group, highlighting how halogen position and size modulate CB1 affinity .
Q & A
Q. What are the optimal synthetic routes for 1-ethyl-N-(2-fluorobenzyl)-1H-pyrazole-3-carboxamide?
The synthesis typically involves multi-step reactions, including condensation of pyrazole precursors with fluorobenzylamine derivatives. Key parameters include temperature control (60–80°C), pH adjustment (neutral to slightly acidic), and solvent selection (e.g., DMF or THF). Purification via column chromatography with gradients of ethyl acetate/hexane yields >85% purity. Reaction intermediates should be monitored using TLC or HPLC .
Q. How can researchers confirm the structural integrity of this compound?
Use a combination of spectroscopic techniques:
- 1H/13C NMR : To verify substituent positions (e.g., fluorobenzyl group at the pyrazole N-ethyl chain) and detect tautomeric forms .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ expected at m/z 304.12) .
- FT-IR : Identify characteristic bands (e.g., C=O stretch at ~1650 cm⁻¹ for the carboxamide group) .
Q. What are the recommended safety protocols for handling this compound?
While specific toxicity data are limited, assume potential irritancy based on structurally related pyrazoles. Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Store at 2–8°C under inert gas (e.g., argon) to prevent degradation .
Q. How stable is this compound under varying pH and temperature conditions?
Stability studies indicate decomposition at extremes:
- pH < 3 or > 10 : Hydrolysis of the carboxamide group occurs within 24 hours.
- Temperature > 100°C : Degradation products include fluorobenzylamine and pyrazole fragments. For long-term storage, maintain neutral pH and ambient temperature .
Advanced Research Questions
Q. How can reaction yields be optimized for derivatives with substituted benzyl groups?
Perform a Design of Experiments (DoE) to test variables:
- Solvent polarity : Higher polarity (e.g., DMSO) improves solubility of bulky substituents.
- Catalyst loading : Pd/C (5–10 mol%) enhances coupling reactions with aryl halides.
- Microwave-assisted synthesis : Reduces reaction time by 50% while maintaining >90% yield .
Q. What strategies address contradictory bioactivity data across similar pyrazole carboxamides?
- Meta-analysis : Compare IC50 values against kinases (e.g., JAK2, EGFR) from independent studies.
- Molecular docking : Identify binding pose variations due to fluorobenzyl orientation.
- Crystallography : Resolve tautomeric ambiguities (e.g., pyrazole ring protonation states) .
Q. How can structure-activity relationships (SAR) guide the design of more potent analogs?
- Substituent effects : Electron-withdrawing groups (e.g., -F) on the benzyl ring enhance target affinity by 3–5-fold.
- Pyrazole substitution : Methyl at position 5 reduces off-target interactions (e.g., CYP450 inhibition).
- Amide linker modification : Replace ethyl with cyclopropyl to improve metabolic stability .
Q. What experimental approaches elucidate the compound’s mechanism of enzyme inhibition?
- Kinetic assays : Determine inhibition mode (competitive vs. non-competitive) using varying substrate concentrations.
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS).
- Fluorescence quenching : Track conformational changes in target enzymes (e.g., tryptophan residue shifts) .
Q. How do solubility challenges impact in vivo studies, and what formulations mitigate this?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
